molecular formula C12H12BrN5 B14699685 5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24748-95-6

5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14699685
CAS No.: 24748-95-6
M. Wt: 306.16 g/mol
InChI Key: FPZAEQYEVHHLCO-UHFFFAOYSA-N
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Description

5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of diazenyl compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This reaction is carried out between 4-bromobenzenediazonium chloride and 4,6-dimethylpyrimidin-2-amine. The reaction is usually conducted in an aqueous medium at a low temperature to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products

Scientific Research Applications

5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The diazenyl group plays a crucial role in these interactions by forming covalent bonds with the target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of both a diazenyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24748-95-6

Molecular Formula

C12H12BrN5

Molecular Weight

306.16 g/mol

IUPAC Name

5-[(4-bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H12BrN5/c1-7-11(8(2)16-12(14)15-7)18-17-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H2,14,15,16)

InChI Key

FPZAEQYEVHHLCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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